Ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate

Medicinal Chemistry Organic Synthesis Chemical Biology

Ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate is a synthetic, low-molecular-weight heterocyclic building block belonging to the pyrimidine acetate ester class. It is commercially available from multiple global suppliers, typically at purities of 95% or greater, and is listed as a research chemical not intended for human or veterinary use.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Cat. No. B13655749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2,6-dimethylpyrimidin-4-yl)acetate
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NC(=NC(=C1)C)C
InChIInChI=1S/C10H14N2O2/c1-4-14-10(13)6-9-5-7(2)11-8(3)12-9/h5H,4,6H2,1-3H3
InChIKeyCZXXJMCTBBAKNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: Ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate (CAS 103721-77-3)


Ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate is a synthetic, low-molecular-weight heterocyclic building block belonging to the pyrimidine acetate ester class . It is commercially available from multiple global suppliers, typically at purities of 95% or greater, and is listed as a research chemical not intended for human or veterinary use . Despite its commercial presence, a systematic search of the primary, patent, and authoritative database literature has found no peer-reviewed studies dedicated to this compound, nor any that provide quantitative comparator data against close structural analogs. Publicly available information is limited to basic molecular descriptors (MW 194.23 g/mol, formula C10H14N2O2, predicted pKa 2.52, predicted density 1.092 g/mL at 20°C, boiling point 110°C at 3 Torr) .

Why Identical Pyrimidine Acetate Esters Cannot Be Assumed Interchangeable in the Absence of Data


Within the pyrimidine-4-acetate ester family, apparently minor modifications—such as the presence or position of methyl substituents on the heterocycle—are known to profoundly alter molecular recognition in biological and catalytic contexts [1]. However, for the specific compound ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate, a rigorous search of the medicinal chemistry, synthetic methodology, and patent literature (excluding prohibited vendor sites) yielded no head-to-head studies comparing its reactivity, binding affinity, metabolic stability, or synthetic efficiency against any named analog. Any procurement decision claiming the superiority of the 2,6-dimethyl analog over, for example, ethyl 2-(pyrimidin-4-yl)acetate (CAS 1240606-58-9) or methyl 2-(2,6-dimethylpyrimidin-4-yl)acetate (CAS 1823935-40-5) would be based on theoretical inference from general structure-activity principles, not on the published, quantitative evidence required by this guide.

Quantitative Differentiation Evidence for Ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate


Evidence Gap: No Direct Quantitative Comparator Data Found in Primary or Patent Literature

A systematic search of the primary research and patent literature was conducted to identify any study that provides quantitative data for both ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate and at least one structural comparator (e.g., the 2,6-unsubstituted pyrimidine analog CAS 1240606-58-9, the free acid, or a positional isomer). The search yielded no such study [1]. Consequently, this compound currently has a null body of comparative evidence that meets the strict admission rules for this guide. The absence of data does not imply the compound is undifferentiated in practice; rather, its differentiation profile remains unpublished as of the search date.

Medicinal Chemistry Organic Synthesis Chemical Biology

Predicted Physicochemical Properties: A Comparison of Pyrimidine-4-acetate Esters

Computational predictions allow a class-level comparison of the 2,6-dimethyl derivative against the unsubstituted pyrimidine-4-acetate ester. The 2,6-dimethyl substitution increases molecular weight (+28 Da), calculated logP, and steric bulk, and it alters the predicted pKa of the pyrimidine nitrogen. These differences are consistent with general organic chemistry principles that govern passive membrane permeability and CYP-mediated metabolism. However, no experimental validation exists for ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate itself [1][2].

Physicochemical Profiling ADME Prediction Medicinal Chemistry

Synthetic Accessibility: A Single-Step Vilsmeier Synthesis Reported for an Analog but Not for This Compound

A 2023 protocol described a one-step synthesis of a pyrimidine aldehyde (furan-2-carbaldehyde-d) in quantitative yield under Vilsmeier conditions. No analogous single-step procedure has been reported for ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate itself [1]. Vendors' suggested syntheses (not allowed for core evidence) mention multi-step routes from 2,6-dimethylpyrimidine and ethyl bromoacetate, or condensation with ethyl acetoacetate, but no comparative yields, scalability, or green chemistry metrics are publicly available.

Synthetic Methodology Process Chemistry Route Scouting

Biological Activity: Indirect Evidence from Antibacterial Pyrazole Derivatives Incorporating the 2,6-Dimethylpyrimidin-4-yl Moiety

A 2011 study reported antibacterial activity for a series of 4-substituted-3-aryl-1-(2,6-dimethylpyrimidin-4-yl)pyrazoles, with compounds IIIb and IIIe showing equipotent activity to streptomycin and chloramphenicol against Gram-negative bacteria [1]. While this study does not directly evaluate ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate, it demonstrates that the 2,6-dimethylpyrimidine core can endow valuable biological properties when conjugated to appropriate pharmacophores. No comparable data exist for the unsubstituted or mono-methyl pyrimidine analogs, making this the only indirect, class-level evidence available.

Antibacterial Agents Pyrazole Derivatives Structure-Activity Relationships

Emerging Applications for Ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate Based on Current Evidence


Fragment-Based Drug Discovery Requiring a Lipophilic Pyrimidine Ester Intermediate

The calculated XLogP3 > 1.3 for the 2,6-dimethyl derivative, compared to approximately 0.5 for the unsubstituted pyrimidin-4-yl acetate ester, suggests that this compound may serve as a lipophilic ester fragment in fragment-based screening libraries. The ester also provides a hydrolytically cleavable handle for prodrug strategies or metabolic studies. However, because no experimental logP or solubility data have been published, procurement for this application must be accompanied by in-house validation [1][2].

Synthesis of Antibacterial Pyrazole Hybrids

Following the precedent of antibacterial 4-substituted-3-aryl-1-(2,6-dimethylpyrimidin-4-yl)pyrazoles, ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate could serve as a key intermediate for constructing novel analogs where the ester chain is converted into a pyrazole or other heterocyclic warhead. The synthetic route would involve hydrazine condensation, cyclization, and further derivatization. This is a scientifically valid application scenario, although no yield or optimization data specific to this ester have been published [1].

General Heterocyclic Chemistry Teaching and Methodology Development

Given the absence of a published, optimized synthesis, this compound represents an interesting target for methodology development in academic labs. Researchers could benchmark new C–H functionalization, cross-coupling, or esterification methods on this 2,6-dimethylpyrimidine core and compare yields and selectivities with the unsubstituted pyrimidine ring. The compound's commercial availability (e.g., from Fujifilm Wako) at small research quantities enables such studies without upfront synthetic investment [1].

Physicochemical Property Comparisons for Academic Training Sets

For cheminformatics or medicinal chemistry courses, the ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate scaffold, along with its unsubstituted and mono-methyl analogs, can be used as a teaching set to illustrate the influence of methyl substitution on cLogP, pKa, and molecular shape. Students can computationally model the series and contrast predictions with experimental data generated in the teaching lab, providing a hands-on learning experience grounded in the compound's real-world commercial availability [1][2].

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